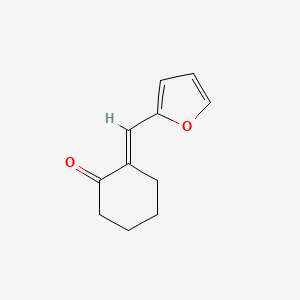
(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic precursors. A notable example is the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which utilizes iso-butoxycarbonyl chloride via a mixed anhydride method. This method is confirmed by X-ray diffraction studies, indicating the potential for similar approaches in synthesizing our target compound (Naveen et al., 2007).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray crystallographic analysis. This analysis reveals significant details about the spatial arrangement of atoms, crucial for understanding the reactivity and interactions of the molecule (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase a variety of transformations, such as nucleophilic substitution reactions, oxidation, and reduction processes. These reactions are fundamental in modifying the functional groups and achieving the desired molecular complexity. The chemical behavior and synthesis pathway of compounds like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine underscore the potential chemical reactivity of our target compound (Balaban et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is utilized as a building block in the synthesis of diverse chemical structures. For instance, it serves as a precursor in the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic Acids. This synthesis process results in a library of compounds with potential applications in medicinal chemistry and drug development due to their unique structural features (Svete et al., 2010).
Applications in Asymmetric Synthesis
The compound has been highlighted as a valuable chiral auxiliary in the asymmetric synthesis of complex molecules. Its utilization in the synthesis of dipeptide analogs demonstrates its role in enhancing stereochemical control, which is critical in the production of enantiomerically pure substances. This application underlines its importance in the field of synthetic organic chemistry, where the creation of chiral molecules with high enantiomeric excess is crucial (Studer, Hintermann, & Seebach, 1995).
Role in the Synthesis of Carbocycles
Moreover, this compound contributes to the development of novel synthetic routes for carbocycles, showcasing its versatility in organic synthesis. The ability to form cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones illustrates its utility in constructing complex cyclic structures, which are prevalent in many bioactive molecules (Mukai, Ukon, & Kuroda, 2003).
Contributions to Material Science
In material science, derivatives of this compound have been explored for their potential in creating new polymeric materials. The synthesis and characterization of polymers derived from similar structures reveal the compound's significance in the development of materials with desirable physical and chemical properties. These applications underscore its role in advancing materials science and engineering through the creation of novel polymers and composites (Liaw & Liaw, 1998).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(4,5)7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKUQLCATBOEBJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







